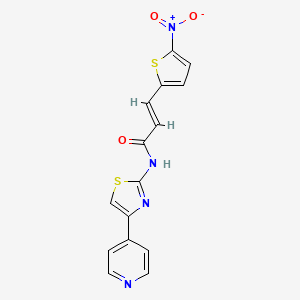
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H10N4O3S2 and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a nitro group, thiophene ring, pyridine, and thiazole moieties. The IUPAC name is this compound, with the following structural formula:
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes involved in folic acid synthesis. It mimics para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, crucial for bacterial growth and replication.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
| Klebsiella pneumoniae | 0.125 |
These results indicate that the compound possesses potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry assays, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy Study : A recent study published in MDPI evaluated the antimicrobial properties of this compound against a panel of pathogens. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
- Cytotoxicity Assessment : Another research article investigated the cytotoxic effects on cancer cell lines, revealing that treatment with varying concentrations led to significant cell death compared to control groups. The study emphasized the need for further investigation into the underlying mechanisms and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S2/c20-13(3-1-11-2-4-14(24-11)19(21)22)18-15-17-12(9-23-15)10-5-7-16-8-6-10/h1-9H,(H,17,18,20)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDOOJTGFSJJE-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













